(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride
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Overview
Description
(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, secondary amines, and substituted derivatives with various functional groups.
Scientific Research Applications
(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group and a pyridine ring.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenol: Contains a trifluoromethyl group and a phenol group.
Uniqueness
(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13ClF3NO |
---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-15;/h1-4,9,15H,5-6,14H2;1H/t9-;/m1./s1 |
InChI Key |
BXLGDDWHTFFTEZ-SBSPUUFOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CCO)N)C(F)(F)F.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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